1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
This compound is a structurally complex molecule featuring a 3,4-dihydroquinoline moiety linked via a thioether bond to a triazolo[4,5-d]pyrimidine scaffold substituted with a p-tolyl group. Its molecular formula is C₂₃H₂₂N₆O₂S (derived from analogous structures in and ), with a molecular weight of 446.5 g/mol. The p-tolyl group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
Synthetic routes for similar compounds (e.g., ) suggest that the target molecule is likely synthesized through nucleophilic substitution or cyclocondensation reactions. For instance, thioether linkages are often formed via reactions between thiols and activated halides or through coupling agents in the presence of bases like triethylamine (TEA) .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS/c1-15-8-10-17(11-9-15)28-21-20(25-26-28)22(24-14-23-21)30-13-19(29)27-12-4-6-16-5-2-3-7-18(16)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKCNEYSQOOAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone , identified by CAS number 863459-13-6 , is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.5 g/mol . The structure features a dihydroquinoline moiety linked to a triazolo-pyrimidine derivative through a thioether bond.
Anticancer Activity
Research has indicated that compounds containing both quinoline and triazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole derivatives can act as inhibitors in cancer chemotherapy, showcasing their potential as therapeutic agents against tumors .
Antimicrobial Properties
Triazole compounds are well-known for their antimicrobial activities. The compound under review is hypothesized to possess similar properties due to its structural characteristics. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains, making them valuable in treating infections .
Antioxidant and Anti-inflammatory Effects
Compounds with fused heterocycles like triazoles have been reported to exhibit antioxidant and anti-inflammatory activities. The presence of the quinoline moiety may enhance these effects, as quinoline derivatives are recognized for their ability to scavenge free radicals and modulate inflammatory pathways .
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that the compound may interact with specific molecular targets involved in cancer progression and microbial resistance. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways related to cancer.
- DNA Intercalation : The quinoline structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of compounds related to this structure:
- In vitro Studies : Research has demonstrated that related triazole derivatives exhibit cytotoxicity against human osteosarcoma cells with IC50 values indicating effective inhibition of cell growth .
- In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of quinoline derivatives, showing reduced markers of inflammation following treatment with these compounds.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Findings:
Replacement of the triazolo-pyrimidine core with thiazolo-pyrimidine () alters hydrogen-bonding patterns, which may reduce affinity for kinase targets but improve metabolic stability .
Synthetic Efficiency :
- Compound 27 () achieved a moderate yield (43.7%) via a thioether-forming reaction, while Compound 24 in the same study achieved 72.9% yield, highlighting the impact of substituents on reaction efficiency .
Biological Implications: Triazolo-pyrimidine derivatives (e.g., ) are frequently investigated as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The thioether linker in the target compound may confer unique binding kinetics compared to ether-linked analogs .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone?
Methodological Answer:
- Hydrogenation : Use catalytic hydrogenation (e.g., Pd/C under H₂ in ethanol) for nitro-group reduction, achieving ~73% yield after purification via Biotage flash chromatography .
- Thioimidate Coupling : React amino intermediates with methyl thioimidate hydroiodide in ethanol under argon, followed by extraction with ethyl acetate and purification via silica gel chromatography (43–56% yields) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement reactions for linker modifications .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm the thioether linkage via ¹H NMR (δ 3.5–4.0 ppm for SCH₂) and ¹³C NMR (δ 120–140 ppm for triazolo-pyrimidine carbons). reports detailed NMR assignments for analogous triazolo-pyrimidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for sulfur-containing intermediates.
- Elemental Analysis : Match experimental vs. theoretical C/H/N/S percentages to confirm purity (e.g., ±0.3% deviation) .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate polar byproducts .
- Recrystallization : Ethanol/chloroform (1:1) mixtures improve crystallinity for X-ray diffraction studies .
- Chiral Separation : For enantiomerically pure analogs, employ supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak® AD-H) .
Advanced: How can researchers resolve contradictions in biological activity data between synthetic batches?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS to identify side products (e.g., unreacted thioimidate or oxidized sulfur species) .
- Stoichiometric Adjustments : Optimize molar ratios (e.g., 1.2:1 thioimidate:amine) to minimize unreacted starting material .
- Biological Replicates : Repeat antiplatelet or anticancer assays (e.g., ADP-induced aggregation tests) with ≥3 independent batches to assess reproducibility .
Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling : Use Gaussian09 or Schrödinger Suite to correlate electronic properties (e.g., logP, polar surface area) with biological activity. highlights QSAR for triazolo-pyrimidine analogs .
- Docking Simulations : Dock the compound into target proteins (e.g., P2Y₁₂ receptor) using AutoDock Vina to predict binding modes .
- Topological Descriptors : Calculate molecular complexity (e.g., ~488 for analogs) and hydrogen-bonding capacity (2 donors, 6 acceptors) to rationalize activity trends .
Advanced: How can researchers design analogs to improve metabolic stability?
Methodological Answer:
- Linker Modifications : Replace labile thioether groups with stable sulfone or methylene bridges. demonstrates improved stability with 3-carbon linkers .
- Steric Shielding : Introduce bulky substituents (e.g., p-tolyl on triazolo-pyrimidine) to block cytochrome P450 oxidation .
- Prodrug Strategies : Mask the ketone group as an ester or oxime to enhance bioavailability .
Advanced: What experimental designs are suitable for evaluating enantiomer-specific activity?
Methodological Answer:
- Chiral Synthesis : Use enantiopure starting materials (e.g., (1R,2S)-cyclopropylamine) or employ asymmetric hydrogenation .
- SFC Resolution : Separate enantiomers using chiral columns (e.g., Chiralcel® OD-H) and validate purity via circular dichroism .
- Biological Assays : Compare IC₅₀ values of individual enantiomers in target-specific assays (e.g., platelet aggregation) to identify active stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
